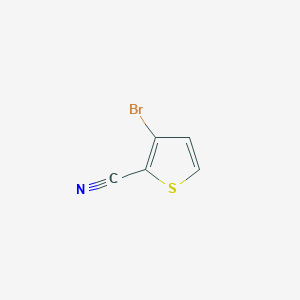

3-Bromothiophene-2-carbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

3-bromothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c6-4-1-2-8-5(4)3-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIRKEQGYHHNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372354 | |

| Record name | 3-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18791-98-5 | |

| Record name | 3-Bromo-2-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18791-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Bromothiophene-2-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromothiophene-2-carbonitrile (CAS No. 18791-98-5), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a complete analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of directly available experimental NMR data for this compound in the searched literature, the following data for the closely related compound, 3-bromothiophene, is provided for comparative purposes. The presence of the electron-withdrawing nitrile group at the C2 position in this compound is expected to induce downfield shifts for the adjacent protons and carbons.

Table 1: ¹H NMR Spectral Data of 3-Bromothiophene in CDCl₃ [1]

| Proton | Chemical Shift (δ, ppm) |

| H2 | ~7.28 |

| H4 | ~7.06 |

| H5 | ~7.28 |

Table 2: ¹³C NMR Spectral Data of 3-Bromothiophene in CDCl₃ [1]

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 122.9 |

| C3 | 110.1 |

| C4 | 129.0 |

| C5 | 126.0 |

Infrared (IR) Spectroscopy

The following table summarizes the key absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of this compound. The presence of the nitrile and the substituted thiophene ring are the most characteristic features.

Table 3: Key FT-IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2225 | C≡N (Nitrile) stretching |

| ~3100 | Aromatic C-H stretching |

| ~1520, ~1420 | C=C (Thiophene ring) stretching |

| ~830 | C-H out-of-plane bending |

| ~740 | C-S stretching |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum.

Table 4: Mass Spectrometry Data for this compound

| m/z (amu) | Interpretation |

| 187 | Molecular ion peak [M]⁺ (with ⁷⁹Br isotope) |

| 189 | Molecular ion peak [M+2]⁺ (with ⁸¹Br isotope) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

A sufficient number of scans (typically 16-32) are acquired to obtain a good signal-to-noise ratio.

-

The data is processed by Fourier transformation of the free induction decay (FID), followed by phase and baseline correction.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

A larger number of scans is typically required (1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition:

-

An FT-IR spectrometer is used to record the spectrum.

-

A background spectrum of the KBr pellet holder or the empty ATR crystal is recorded first.

-

The sample is then placed in the spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule. In this process, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic methods.

References

The Advent of a Versatile Heterocycle: The First Synthesis of 3-Bromothiophene-2-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a thiophene core, a reactive bromine atom, and a nitrile group, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, while the nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids. This guide provides a detailed account of the initial synthesis of this important compound, including the preparation of its key precursor, 3-bromothiophene, based on the foundational work in thiophene chemistry.

The Precursor: Synthesis of 3-Bromothiophene

The direct bromination of thiophene predominantly yields the 2-bromo and 2,5-dibromo isomers due to the higher reactivity of the α-positions. Therefore, the synthesis of 3-bromothiophene necessitates an indirect approach. A robust and widely adopted method, pioneered by Salo Gronowitz, involves the selective debromination of 2,3,5-tribromothiophene.[1]

Experimental Protocol: Synthesis of 3-Bromothiophene

Step 1: Tribromination of Thiophene

In a 5-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, thiophene (13.4 moles) is dissolved in chloroform (450 ml). The flask is cooled in a water bath. Bromine (40.6 moles) is added dropwise over a period of 10 hours with vigorous stirring. The reaction mixture is left to stand overnight and then heated to 50°C for several hours. After cooling, the mixture is washed with a 2N sodium hydroxide solution. The organic layer is then refluxed for 7 hours with a solution of potassium hydroxide (800 g) in 95% ethanol (1.5 L). Finally, the mixture is poured into water, and the organic layer containing 2,3,5-tribromothiophene is separated, washed with water, and dried over calcium chloride.[1]

Step 2: Selective Debromination

To a 5-liter three-necked flask equipped with a stirrer and a reflux condenser, water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml) are added. The mixture is heated to reflux. 2,3,5-tribromothiophene (4.00 moles) is then added dropwise at a rate that maintains the reflux. After the addition is complete, the mixture is refluxed for an additional 3 hours. The 3-bromothiophene is then distilled from the reaction mixture with water. The organic layer of the distillate is separated, washed with 10% sodium carbonate solution and then water, and finally dried over calcium chloride. Fractional distillation yields pure 3-bromothiophene.[1]

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Yield (%) |

| Thiophene | 84.14 | 13.4 | - |

| Bromine | 159.81 | 40.6 | - |

| 2,3,5-Tribromothiophene | 320.84 | 4.00 | 75-85 |

| Zinc Dust | 65.38 | 12.0 | - |

| 3-Bromothiophene | 163.04 | - | 89-92 |

First Synthesis of this compound

While a singular, definitive publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis logically follows from the established chemistry of its aldehyde precursor, 3-bromothiophene-2-carbaldehyde. The conversion of an aldehyde to a nitrile is a fundamental transformation in organic chemistry, often proceeding via the dehydration of an intermediate aldoxime. This method represents the most plausible and historically consistent route for the initial preparation of this compound.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene-2-carbaldehyde

Step 1: Formation of 3-Bromothiophene-2-aldoxime

To a solution of 3-bromothiophene-2-carbaldehyde in a suitable solvent such as ethanol or aqueous ethanol, an aqueous solution of hydroxylamine hydrochloride is added, followed by the addition of a base (e.g., sodium hydroxide or sodium carbonate) to neutralize the liberated hydrochloric acid. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The resulting 3-bromothiophene-2-aldoxime can then be isolated by filtration or extraction.

Step 2: Dehydration of the Aldoxime

The isolated 3-bromothiophene-2-aldoxime is then subjected to dehydration to yield the target nitrile. A variety of dehydrating agents can be employed for this purpose. A common and effective method involves heating the aldoxime with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride. The reaction temperature and time will vary depending on the chosen reagent. After the reaction is complete, the mixture is worked up by pouring it into water or ice, followed by extraction of the product with an organic solvent. The organic extract is then washed, dried, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

| Reactant/Product | Molar Mass ( g/mol ) | Purity (%) |

| 3-Bromothiophene-2-carbaldehyde | 191.04 | >95 |

| Hydroxylamine Hydrochloride | 69.49 | >98 |

| This compound | 188.05 | >97 |

Logical Workflow of the Synthesis

The overall synthetic strategy can be visualized as a two-stage process, starting from the readily available thiophene.

Caption: Synthetic pathway to this compound.

Reaction Mechanism: Aldoxime Dehydration

The dehydration of the aldoxime to the nitrile is a classic elimination reaction. The mechanism can vary depending on the dehydrating agent used, but a general representation involves the activation of the hydroxyl group, followed by elimination to form the carbon-nitrogen triple bond.

Caption: General mechanism of aldoxime dehydration to a nitrile.

Conclusion

The synthesis of this compound, a cornerstone reagent in modern organic synthesis, is rooted in the fundamental chemistry of thiophenes established by pioneers like Salo Gronowitz. While the precise moment of its "discovery" may be disseminated across the chemical literature, its logical and efficient preparation from 3-bromothiophene-2-carbaldehyde via an aldoxime intermediate provides a clear and reliable synthetic route. The methodologies detailed in this guide offer a comprehensive overview for researchers and professionals engaged in the synthesis and application of this versatile heterocyclic compound, paving the way for further innovations in drug discovery and materials science.

References

The Strategic Role of 3-Bromothiophene-2-carbonitrile in Modern Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-bromothiophene-2-carbonitrile has emerged as a pivotal precursor in heterocyclic chemistry. Its unique trifunctional nature, comprising a thiophene core, a reactive bromine atom, and a versatile nitrile group, offers a powerful platform for the synthesis of a diverse array of novel heterocyclic systems. This technical guide provides an in-depth exploration of the role of this compound, detailing its reactivity, key synthetic transformations, and its applications in the development of pharmacologically active compounds.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its bromine and nitrile functionalities, allowing for sequential and regioselective modifications.

Reactivity of the Bromine Atom: The bromine atom at the 3-position of the thiophene ring serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in numerous palladium-catalyzed cross-coupling reactions, which are foundational to modern synthetic chemistry.[1] These transformations allow for the introduction of a wide range of substituents, enabling the generation of diverse molecular libraries for applications in drug discovery and materials science.[1][2]

Reactivity of the Nitrile Group: The electron-withdrawing nitrile group not only influences the electronic properties of the thiophene ring but also serves as a synthetic precursor to other important functional groups.[2] It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further opportunities for molecular diversification.[2] This dual reactivity makes this compound a highly valuable and flexible building block in the synthetic chemist's toolkit.

Key Synthetic Transformations

This compound is a versatile substrate for several key synthetic transformations, enabling the construction of a wide array of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This compound readily couples with a variety of aryl and heteroaryl boronic acids and esters to afford 3-aryl- and 3-heteroarylthiophene-2-carbonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Quantitative Data for Suzuki-Miyaura Coupling of 3,4-Dibromothiophene-2-carbaldehyde:

While comprehensive data for this compound is dispersed, the following table for the related 3,4-dibromothiophene-2-carbaldehyde provides insight into the feasibility and yields of such couplings.

| Entry | First Boronic Acid (R1-B(OH)2) | Second Boronic Acid (R2-B(OH)2) | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-4-phenylthiophene-2-carbaldehyde | 75 |

| 2 | Phenylboronic acid | 3,4-Dimethoxyphenylboronic acid | 4-(3,4-dimethoxyphenyl)-5-phenylthiophene-2-carbaldehyde | 72 |

| 3 | Phenylboronic acid | 2-Methoxyphenylboronic acid | 5-(2-methoxyphenyl)-4-phenylthiophene-2-carbaldehyde | 68 |

| 4 | Phenylboronic acid | 4-Fluorophenylboronic acid | 5-(4-fluorophenyl)-4-phenylthiophene-2-carbaldehyde | 70 |

| 5 | 4-Methoxyphenylboronic acid | trans-1-Heptenylboronic acid | 5-(trans-1-heptenyl)-4-(4-methoxyphenyl)thiophene-2-carbaldehyde | 65 |

Data extrapolated from studies on a related dibromothiophene derivative.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a round-bottom flask, add 3,4-dibromothiophene-2-carbaldehyde (1.0 mmol), the desired aryl boronic acid (1.1 mmol), and a base such as K₂CO₃ (2.0 mmol). Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).[4] The flask is then evacuated and backfilled with an inert gas like argon or nitrogen three times. A deoxygenated solvent mixture, such as 1,4-dioxane and water (in a 4:1 or 6:1 ratio, 10 mL), is added. The reaction mixture is heated to a temperature between 90-100 °C and stirred vigorously overnight (typically for 12-24 hours).[4] Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, water is added, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired mono-arylated product.[4]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. This compound can be effectively coupled with various terminal alkynes to produce 3-alkynylthiophene-2-carbonitriles.

Quantitative Data for Sonogashira Coupling of 2,3-Dibromothiophene with Terminal Alkynes:

The following data for the related 2,3-dibromothiophene illustrates typical yields for this reaction.

| Entry | Alkyne | Product | Yield (%) |

| 1 | Trimethylsilylacetylene | 3-Bromo-2-(trimethylsilylethynyl)thiophene | 56 |

| 2 | Phenylacetylene | 3-Bromo-2-(phenylethynyl)thiophene | 85 |

| 3 | 1-Hexyne | 3-Bromo-2-(hex-1-ynyl)thiophene | 78 |

| 4 | 3,3-Dimethyl-1-butyne | 3-Bromo-2-(3,3-dimethylbut-1-ynyl)thiophene | 75 |

Data from a study on 2,3-dibromothiophene.[6]

Experimental Protocol: General Procedure for Sonogashira Coupling

In a flask equipped with a septum and under an argon atmosphere, a mixture of a bromo-diketone (0.3 mmol), Pd(PPh₃)₂Cl₂ (10.5 mg, 0.015 mmol), and CuI (2.9 mg, 0.015 mmol) is prepared.[7] Triethylamine (6 mL) is added, and the flask is flushed with argon for another 10 minutes. The terminal alkyne (0.6-0.9 mmol) is then added, and the reaction mixture is heated to reflux for 1 hour. After cooling, a saturated NH₄Cl solution (12 mL) is added, and the mixture is extracted with EtOAc (2 x 10 mL).[7]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[8][9] This reaction is highly versatile and tolerates a wide range of functional groups. This compound can be coupled with various primary and secondary amines to generate 3-aminothiophene-2-carbonitrile derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Bromopyridines with Various Amines:

The following table, based on reactions with bromopyridine analogs, provides an indication of expected yields.

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 2 | 95 |

| 2 | Piperidine | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 100 | 16 | 88 |

| 3 | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |

| 4 | Benzylamine | PdCl₂(dppf) | NaOt-Bu | THF | 65 | 4 | 85 |

Data extrapolated from studies on bromopyridine derivatives.[10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A screw-cap vial equipped with a magnetic stir bar is charged with the aryl halide (0.13 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv). A solution of freshly distilled aniline (2.0 equiv) in anhydrous toluene (1.30 mL) is added, and the cap is fitted. The contents of the vial are stirred at 100 °C for 16 hours. After allowing the reaction mixture to cool to room temperature, the vial is carefully opened, and the contents are partitioned between EtOAc and H₂O.[11]

Gewald Reaction

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13] While this compound itself is not a direct substrate for the classical Gewald reaction, its derivatives can be synthesized through this method, or it can be used in subsequent steps after a Gewald synthesis. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[12]

Experimental Protocol: General Procedure for Gewald Reaction

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the substituted 3-oxopropanenitrile (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and the solvent. Add a base (2.0 equiv) to the mixture. Heat the reaction mixture with stirring at a temperature of 20-50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, the solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[14]

Cycloaddition Reactions

The nitrile group in this compound and its derivatives can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to form various fused heterocyclic systems. For instance, the reaction of a nitrile with a 1,3-dipole can lead to the formation of five-membered heterocycles. These reactions are a powerful tool for the rapid construction of complex molecular scaffolds.[15][16]

Applications in Drug Discovery

The versatility of this compound as a synthetic building block has made it a valuable starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Thiophene-containing molecules are known to exhibit a broad spectrum of pharmacological activities, and the ability to readily functionalize the this compound core allows for the systematic exploration of structure-activity relationships.

Synthesis of Thieno[2,3-d]pyrimidines as Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines and have garnered significant attention in medicinal chemistry due to their diverse biological activities. They are particularly known to act as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are often dysregulated in diseases such as cancer.[14]

Derivatives of this compound can be converted to 2-aminothiophene-3-carbonitriles, which are key precursors for the synthesis of thieno[2,3-d]pyrimidines.[1] These compounds have been investigated as inhibitors of several important kinases, including:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

-

RIPK2 (Receptor-Interacting serine/threonine-protein Kinase 2): RIPK2 is involved in inflammatory signaling pathways, and its inhibition is a potential therapeutic approach for inflammatory diseases.[17]

-

FLT3 (FMS-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important target for cancer therapy.[18]

Experimental Protocol: Synthesis of 2,4-Diamino-thieno[2,3-d]pyrimidines

A synthetic strategy for 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines involves the sequential transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate to 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde. This aldehyde, in reaction with corresponding anilines in titanium isopropoxide in the presence of sodium borohydride, furnishes the title compounds.

Synthesis of Thieno[2,3-b]pyridines as GPCR Modulators

Thieno[2,3-b]pyridines are another important class of heterocyclic compounds that can be synthesized from this compound derivatives. These compounds have been shown to modulate the activity of G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a vast array of physiological processes.

-

Adenosine A2A Receptor: Thieno[2,3-b]pyridine derivatives have been identified as modulators of the adenosine A2A receptor, which plays a role in inflammation and immune responses.[13]

Experimental Protocol: Synthesis of 3-Aminothieno[2,3-b]pyridine Derivatives

3-Cyanopyridin-2-thiol and its alkyl derivatives react with halogen derivatives having an electron-attracting group in the alpha-position to yield 3-aminothieno(2,3-b)pyridine derivatives in high yields.[5]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for synthesis and evaluation.

Caption: VEGFR-2 signaling pathway and inhibition.

Caption: FLT3 signaling pathway and inhibition.

Caption: RIPK2 signaling pathway and inhibition.

Caption: Adenosine A2A receptor signaling.

Conclusion

This compound stands as a testament to the power of strategically functionalized heterocyclic building blocks in modern organic synthesis. Its predictable reactivity and the orthogonality of its functional groups provide a robust platform for the construction of diverse and complex molecular scaffolds. The successful application of this precursor in the synthesis of potent kinase inhibitors and GPCR modulators underscores its significance in drug discovery. As the demand for novel therapeutic agents and advanced materials continues to grow, the role of versatile building blocks like this compound will undoubtedly continue to expand, enabling the development of next-generation molecules with tailored properties and functions.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 16. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Bromothiophene-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carbonitrile is a versatile heterocyclic building block of significant interest in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique trifunctional structure, comprising a thiophene ring, a reactive bromine atom, and a nitrile group, offers a wide range of synthetic possibilities. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the nitrile moiety can be transformed into other valuable functional groups such as amines and carboxylic acids.[2] This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂BrNS | [3] |

| Molecular Weight | 188.05 g/mol | [3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 47-48 °C | [4] |

| Boiling Point | 286.8 ± 25.0 °C (Predicted) | [4] |

| Density | 1.82 ± 0.1 g/cm³ (Predicted) | [4] |

| CAS Number | 18791-98-5 | [3] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [5] |

| Chloroform | Slightly soluble | [5] |

| Methanol | Slightly soluble | [5] |

| Tetrahydrofuran (THF) | Soluble (based on common use in reactions) | |

| N,N-Dimethylformamide (DMF) | Soluble (based on common use in reactions) | |

| Acetonitrile | Soluble (based on common use in reactions) |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 7.33 | d | H-5 | [6] |

| 7.74 | d | H-4 | [6] |

Solvent: CDCl₃

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[9]

| Wavenumber (cm⁻¹) | Assignment |

| ~2220 | C≡N stretch |

| ~1500-1400 | C=C stretching (thiophene ring) |

| ~800-700 | C-Br stretch |

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.[10] Common fragmentation patterns would involve the loss of Br, CN, or HCN.[11][12][13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a key synthetic transformation it undergoes.

Synthesis of this compound

The synthesis of this compound is typically achieved from its precursor, 3-bromothiophene. A common method involves the lithiation of 3-bromothiophene followed by quenching with an electrophilic cyanating agent.

A robust method for the synthesis of 3-bromothiophene involves the debromination of 2,3,5-tribromothiophene.[5][14]

Step 1: Synthesis of 2,3,5-Tribromothiophene

-

Materials: Thiophene, Bromine, Chloroform, 2N Sodium hydroxide solution, 95% Ethanol, Potassium hydroxide, Calcium chloride.

-

Procedure:

-

In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet, charge thiophene (13.4 moles) and chloroform (450 ml).

-

Cool the flask in a cold water bath.

-

Add bromine (40.6 moles) dropwise to the stirred mixture over 10 hours.

-

After standing overnight, heat the mixture at 50°C for several hours.

-

Wash the reaction mixture with 2N sodium hydroxide solution.

-

Reflux the organic layer for 7 hours with a solution of potassium hydroxide in 95% ethanol.

-

Pour the mixture into water, separate the organic layer, wash with water, and dry over calcium chloride.

-

Fractionally distill the crude product to obtain 2,3,5-tribromothiophene.

-

Step 2: Synthesis of 3-Bromothiophene

-

Materials: 2,3,5-Tribromothiophene, Zinc dust, Acetic acid, Water, 10% Sodium carbonate solution, Calcium chloride.

-

Procedure:

-

To a stirred mixture of water (1850 ml), zinc dust (12.0 moles), and acetic acid (700 ml), heat to reflux.

-

Remove the heating mantle and add 2,3,5-tribromothiophene (4.00 moles) dropwise at a rate that maintains reflux.

-

After the addition is complete, reflux the mixture for an additional 3 hours.

-

Distill the mixture with water until no more organic material is collected.

-

Separate the heavier organic layer, wash with 10% sodium carbonate solution and water, and dry over calcium chloride.

-

Fractionally distill the dried organic layer to yield 3-bromothiophene.

-

-

Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, Tetrahydrofuran (THF, anhydrous), Cyanogen bromide (or other suitable cyanating agent), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-bromothiophene in anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise while maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.

-

In a separate flask, prepare a solution of the cyanating agent (e.g., cyanogen bromide) in anhydrous THF and cool to -78°C.

-

Slowly transfer the lithiated thiophene solution to the cyanating agent solution via cannula at -78°C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds at the 3-position of the thiophene ring.[2][15]

-

Materials: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., a mixture of 1,4-dioxane and water or toluene and water), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent mixture.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-thiophene-2-carbonitrile.

-

Visualization of Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction pathways involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound(18791-98-5) 1H NMR [m.chemicalbook.com]

- 7. oipub.com [oipub.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. PubChemLite - this compound (C5H2BrNS) [pubchemlite.lcsb.uni.lu]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. scribd.com [scribd.com]

- 14. scispace.com [scispace.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Synthetic Versatility of 3-Bromothiophene-2-carbonitrile: A Technical Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromothiophene-2-carbonitrile stands as a pivotal heterocyclic building block in modern organic synthesis, offering a unique and powerful combination of reactive sites.[1][2][3][4] Its structure, featuring a thiophene core, a strategically positioned bromine atom, and a versatile nitrile group, allows for a diverse range of chemical transformations. The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the precise construction of carbon-carbon and carbon-nitrogen bonds.[2] Concurrently, the adjacent nitrile group can participate in various cyclization reactions or be transformed into other valuable functionalities, such as amines or carboxylic acids.[2] This dual reactivity makes this compound an exceptionally efficient precursor for synthesizing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][3][4] This guide provides an in-depth overview of its most critical reactions, complete with detailed experimental protocols, quantitative data, and process visualizations to empower researchers in their synthetic endeavors.

Core Reactivity and Synthetic Potential

The utility of this compound stems from two primary reactive centers: the C-Br bond and the C≡N group. The electron-withdrawing nature of the nitrile group influences the electronic properties of the thiophene ring, making the molecule a valuable component in the synthesis of organic electronics and conductive polymers.[2]

Logical Workflow: From Building Block to Complex Scaffolds

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthesis, and this compound is an excellent substrate for these transformations.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds. It involves the coupling of the bromothiophene with an aryl or vinyl boronic acid or ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~70-85¹ | [6] |

| 2 | Arylboronic acids | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate-Excellent² | [5][7] |

| 3 | Cyclopropyltrifluoroborate | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Low-Moderate³ | [8] |

| 4 | (Hetero)aryl boronic esters | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | - | Modest-Good⁴ |[9] |

¹Yields reported for 3-bromothiophene; the 2-carbonitrile derivative is expected to have similar reactivity. ²Data for 4-bromothiophene-2-carbaldehyde. ³Data for 3-bromothiophene. ⁴Data for PyFluorine.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][10]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water or toluene/water) via syringe.[1][10]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.[1]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 3-arylthiophene-2-carbonitrile product.[1][6]

Stille Coupling

The Stille reaction couples the bromothiophene with an organostannane (organotin) reagent. It is highly valued for its tolerance of a wide variety of functional groups, often negating the need for protecting groups.[7][11] However, a significant drawback is the toxicity of the tin reagents and byproducts.[11]

Table 2: Representative Conditions for Stille Coupling of Bromothiophenes

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85¹ | [12] |

| 2 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78¹ | [12] |

| 3 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92¹ | [12] |

| 4 | Me₃Sn-Aryl | Pd₂(dba)₃ (2) | (2-furyl)₃P (8) | NMP | 60-80 | 10-24 | 61-74² |[13] |

¹Data for generic bromothiophenes. ²Data from intramolecular Stille reactions.

Detailed Experimental Protocol: Stille Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a ligand if required (e.g., P(o-tol)₃).[12]

-

Inert Atmosphere: Subject the flask to three cycles of evacuation and backfilling with argon.[12]

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe, followed by the organostannane reagent (1.1-1.2 eq.).[12]

-

Reaction: Heat the mixture to 90-110 °C with vigorous stirring.[12]

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent. To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF), followed by water and brine. Dry over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with primary or secondary amines.[14][15] This reaction has become indispensable in pharmaceutical chemistry for the synthesis of arylamines. The choice of ligand and base is critical for achieving high yields.[16]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromoarenes

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Secondary Aryl Amine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | High¹ | [16] |

| 2 | Primary Amine | Pd₂(dba)₃ (1-2) | BINAP (1-3) | NaOtBu | Toluene | 80-100 | High² | [15] |

| 3 | Heterocyclic Amine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | Cs₂CO₃ | Toluene | 100 | 77-99¹ | [16] |

| 4 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | High³ | |

¹Data for bromobenzene. ²General conditions for primary amines. ³Data for 3-bromopyridine.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or on a Schlenk line, charge an oven-dried reaction tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

-

Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography to yield the 3-aminothiophene derivative.

Cyclization and Annulation Reactions

The nitrile group of this compound and its derivatives is a key functional handle for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis of Thieno[2,3-d]pyrimidines and Thieno[2,3-b]pyridines

Fused thienopyrimidines and thienopyridines are "privileged scaffolds" in drug discovery, forming the core of many biologically active compounds, including kinase inhibitors and P2Y12 antagonists.[17] These structures can often be accessed from 2-aminothiophene-3-carbonitrile derivatives, which are themselves synthesized from this compound via Buchwald-Hartwig amination or other displacement reactions.

A common strategy involves the reaction of a 2-aminothiophene-3-carbonitrile intermediate with reagents like formic acid or formamide to construct the fused pyrimidine ring.[11][14]

Detailed Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one

This protocol assumes the starting material is a 3-amino-substituted-thiophene-2-carbonitrile, accessible from the parent bromo-nitrile.

-

Reaction Setup: In a round-bottom flask, suspend the 3-aminothiophene-2-carbonitrile derivative (1.0 eq.) in an excess of formic acid (99%).[11]

-

Reaction: Add a co-solvent such as N,N-dimethylformamide (DMF) if solubility is low. Heat the mixture to reflux (typically >100 °C) for 6-8 hours.[11]

-

Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.[11]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., DMF or ethanol) to obtain the pure thieno[2,3-d]pyrimidin-4-one product.[11]

Applications in Drug Discovery and Materials Science

The scaffolds derived from this compound are of significant interest to researchers in drug development and materials science.

-

Kinase Inhibitors: The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and is found in numerous kinase inhibitors targeting enzymes implicated in cancer signaling pathways.[14] The ability to readily functionalize the thiophene ring via cross-coupling makes this building block ideal for generating libraries of potential inhibitors for screening.

-

Antiplatelet Agents: Thienopyridine derivatives are the basis for major antiplatelet drugs that act as P2Y12 receptor antagonists.[17] Synthetic routes to these compounds often rely on thiophene-based intermediates.

-

Organic Semiconductors: The electron-deficient nature of the 2-cyanothiophene moiety makes it a desirable component in π-conjugated systems for organic electronics.[2] Materials incorporating this unit are explored for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization [mdpi.com]

- 9. ikm.org.my [ikm.org.my]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.msu.edu [chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 3-Bromothiophene-2-carbonitrile

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical research and development, the strategic selection of versatile building blocks is paramount to the successful synthesis of novel functional molecules. 3-Bromothiophene-2-carbonitrile, a key heterocyclic intermediate, has emerged as a scaffold of significant interest, offering a unique combination of reactive sites that pave the way for diverse synthetic transformations. This technical guide provides an in-depth exploration of the untapped research potential of this compound, with a focus on its applications in medicinal chemistry, materials science, and advanced organic synthesis. We present a comprehensive overview of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols, quantitative data, and visualizations to empower researchers in their quest for scientific innovation.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with the molecular formula C₅H₂BrNS and a molecular weight of approximately 188.05 g/mol .[1] A thorough understanding of its spectroscopic signature is crucial for reaction monitoring and product characterization.

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₂BrNS | [1] |

| Molecular Weight | 188.05 g/mol | [1] |

| CAS Number | 18791-98-5 | [1] |

| Appearance | Solid | - |

| ¹H NMR (CDCl₃, ppm) | δ 7.28 (d, J = 5.5 Hz, 1H), 7.65 (d, J = 5.5 Hz, 1H) | General Prediction |

| ¹³C NMR (CDCl₃, ppm) | δ 110.1 (C3), 114.5 (CN), 122.9 (C5), 129.0 (C4), 135.0 (C2) | [2] (inferred) |

| IR (cm⁻¹) | ~2220 (C≡N stretch), ~1400-1500 (thiophene ring C=C stretch) | General Prediction |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 3-bromothiophene. The introduction of the nitrile group at the 2-position can be achieved through various synthetic routes. A common strategy involves the formylation of 3-bromothiophene followed by conversion of the aldehyde to a nitrile.

Experimental Protocol: Synthesis of 3-Bromothiophene-2-carbaldehyde

Materials:

-

3-bromothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-bromothiophene (1.0 eq) in DCM at 0 °C, slowly add phosphorus oxychloride (1.1 eq).

-

To this mixture, add N,N-dimethylformamide (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromothiophene-2-carbaldehyde.

Experimental Protocol: Synthesis of this compound from 3-Bromothiophene-2-carbaldehyde

Materials:

-

3-bromothiophene-2-carbaldehyde

-

Hydroxylamine hydrochloride

-

Formic acid

Procedure:

-

A mixture of 3-bromothiophene-2-carbaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in formic acid is heated at reflux for 2-4 hours.

-

After cooling to room temperature, the reaction mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) yields pure this compound. A reported synthesis using a similar method starting from 3-Bromothiophene-2-carbaldehyde indicates a yield of 100%.[3]

Potential Research Area 1: Medicinal Chemistry and Drug Development

This compound serves as an excellent starting material for the synthesis of thieno[3,2-d]pyrimidines, a class of fused heterocyclic compounds with a wide range of biological activities.[4] The thiophene and pyrimidine rings are common pharmacophores in numerous approved drugs, and their fusion into a rigid scaffold provides a platform for the development of potent and selective inhibitors of various enzymes, particularly kinases.

Synthesis of Thieno[3,2-d]pyrimidine-based Kinase Inhibitors

The synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives, a key intermediate for many kinase inhibitors, can be readily achieved from this compound.

Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

Derivatives of thieno[3,2-d]pyrimidine have shown potent inhibitory activity against several kinases implicated in cancer and inflammatory diseases.

Table 2: Biological Activity of Representative Thieno[3,2-d]pyrimidine Kinase Inhibitors

| Target Kinase | Compound Structure | IC₅₀ (nM) | Reference |

| JAK1 | Substituted thieno[3,2-d]pyrimidine | 22 | [3] |

| VEGFR-2 | Substituted thieno[2,3-d]pyrimidine | 230 | [5] |

| JAK3 | Acrylamide-thieno[3,2-d]pyrimidine | 1.8 | [6] |

| EGFR | Substituted thieno[3,2-d]pyrimidine | 430 | [7] |

These findings highlight the potential for developing novel and selective kinase inhibitors by exploring the chemical space around the thieno[3,2-d]pyrimidine scaffold, accessible from this compound.

Potential Research Area 2: Advanced Organic Synthesis

The bromine atom and the nitrile group in this compound offer orthogonal reactivity, making it a powerful tool for the construction of complex molecular architectures through a variety of cross-coupling and transformation reactions.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | ~80-90 (expected) | [8] (analogous) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | ~70-85 (expected) | [9] (analogous) |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | ~75-90 (expected) | [10] (analogous) |

Transformations of the Nitrile Group

The nitrile group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this building block. For instance, reduction of the nitrile affords an aminomethyl group, hydrolysis yields a carboxylic acid, and [3+2] cycloaddition with azides can produce tetrazoles, which are important pharmacophores.

Potential Research Area 3: Materials Science

The electron-withdrawing nature of the nitrile group coupled with the electron-rich thiophene ring gives this compound unique electronic properties, making it an attractive monomer for the synthesis of novel organic semiconductors and conductive polymers.[11]

Organic Semiconductors

Incorporation of the 3-cyanothiophene moiety into π-conjugated systems can lower the LUMO energy level, which is beneficial for n-type or ambipolar charge transport in organic field-effect transistors (OFETs). The bromine atom provides a convenient handle for polymerization through cross-coupling reactions.

Conductive Polymers

Polythiophenes are a well-studied class of conductive polymers. The introduction of a nitrile substituent onto the thiophene backbone can significantly modulate the polymer's electronic and physical properties. While specific data for polymers derived from this compound is limited, studies on related polythiophenes provide valuable insights.

Table 4: Electrical Properties of Representative Polythiophene Derivatives

| Polymer | Dopant | Conductivity (S/cm) | Reference |

| Poly(3-hexylthiophene) | FeCl₃ | 1 - 10 | [4] |

| Poly(3,4-ethylenedioxythiophene) | PSS | 10 - 1000 | [12] |

Further research into the polymerization of this compound and its derivatives could lead to the development of new materials with tailored electronic properties for applications in organic electronics, such as OFETs, organic photovoltaics (OPVs), and sensors.

Conclusion and Future Outlook

This compound is a versatile and highly functionalized building block with significant, yet underexplored, potential in several key areas of chemical research. Its utility in the synthesis of biologically active thieno[3,2-d]pyrimidines for drug discovery is a particularly promising avenue. Furthermore, its unique electronic properties make it a compelling candidate for the development of novel organic electronic materials. The synthetic handles provided by the bromine atom and the nitrile group allow for a wide array of chemical transformations, opening doors to the creation of complex and functional molecules. This technical guide serves as a foundational resource to stimulate further investigation into the rich chemistry and diverse applications of this compound, encouraging researchers to unlock its full potential in advancing science and technology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 3. mdpi.com [mdpi.com]

- 4. chem.cmu.edu [chem.cmu.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scispace.com [scispace.com]

- 7. scielo.br [scielo.br]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Intrinsically Stretchable Poly(3,4-ethylenedioxythiophene) Conducting Polymer Film for Flexible Electronics [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromothiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromothiophene-2-carbonitrile (CAS No. 18791-98-5), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical Identification and Physical Properties

This compound is a solid, off-white compound.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrNS | [2][3] |

| Molecular Weight | 188.05 g/mol | [2][3] |

| Appearance | Off-white solid | [1] |

| Melting Point | 43 - 48 °C (109.4 - 118.4 °F) | [1] |

| Solubility | Insoluble in water | [1] |

| Purity | Typically ≥97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331: Toxic if inhaled / H332: Harmful if inhaled[2] |

Hazard Pictograms:

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

3.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. [1]* Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation. [1] 3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [1][4]* Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. [1][4]Gloves should be inspected prior to use and removed using the proper technique to avoid skin contact with the outer surface. [4]* Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust or vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. [1][5] 3.3. General Hygiene Practices:

-

Wash hands and any exposed skin thoroughly after handling. [1]* Do not eat, drink, or smoke when using this product. [1]* Contaminated clothing should be removed immediately and washed before reuse. [6] 3.4. Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place. [1]* Store locked up. [1]* Keep away from heat and sources of ignition. [7]

First-Aid Measures

In case of exposure, immediate medical attention is required. [1]The following are first-aid guidelines for different routes of exposure:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician if you feel unwell. [1][6] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Immediate medical attention is required. [1][6] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical advice. [1] |

| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water. Never give anything by mouth to an unconscious person. [1][6] |

Accidental Release and Disposal

5.1. Accidental Release Measures:

-

Evacuate personnel to a safe area.

-

Wear appropriate personal protective equipment as outlined in Section 3.2.

-

Avoid dust formation. [1]* Prevent further leakage or spillage if safe to do so.

-

Vacuum, sweep up, or absorb with inert material and place into a suitable, labeled disposal container. [6]* Do not let the product enter drains. [7] 5.2. Disposal Considerations:

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

-

The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. [4]* Offer surplus and non-recyclable solutions to a licensed disposal company. [4]* Contaminated packaging should be disposed of in the same manner as the product. [4]

Experimental Workflow: Safe Handling Procedure

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemdmart.com [chemdmart.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to High-Purity 3-Bromothiophene-2-carbonitrile for Chemical Research and Drug Development

Introduction: 3-Bromothiophene-2-carbonitrile (CAS No. 18791-98-5) is a versatile heterocyclic building block essential in organic synthesis and medicinal chemistry. Its unique structure, featuring a thiophene core with a reactive bromine atom at the 3-position and a nitrile group at the 2-position, allows for diverse chemical transformations. This dual reactivity makes it a valuable precursor for creating complex molecular frameworks, particularly in the development of novel pharmaceutical agents and advanced materials.[1] The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the nitrile group can be converted into other functional groups, providing significant synthetic flexibility.[1]

Commercial Suppliers and Purity

High-purity this compound is available from various commercial suppliers, typically with a purity of 97% or higher. Researchers can procure this compound in quantities ranging from milligrams for initial screening to kilograms for larger-scale synthesis. Below is a comparative summary of offerings from notable suppliers.

Table 1: Commercial Supplier Overview

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Ambeed) | 97% | 250 mg, 1 g, 5 g, 25 g | Ships from an Aldrich Partner. |

| Dayang Chem (Hangzhou) Co., Ltd. | Not specified | Gram to bulk industrial scale | A manufactory with experience on the ECHEMI platform.[2] |

| CookeChem | 97% | Inquire for pack sizes | Provides Safety Data Sheet (SDS) for the US.[3] |

| SHANGHAI ZZBIO CO., LTD. | 97% | 1 g, and larger (MOQ) | Listed on Guidechem.[4] |

| Dideu Industries Group Limited | 99% | Inquire for pack sizes | Listed on ChemicalBook with pricing indications.[5] |

| VSNCHEM | Not specified | Inquire for bulk quote | Catalog number VT20204.[6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 18791-98-5 | [7] |

| Molecular Formula | C₅H₂BrNS | [2][8] |

| Molecular Weight | 188.05 g/mol | [2][8] |

| Physical Form | Solid | |

| Melting Point | 50 °C | [2] |

| Boiling Point | 286.8±25.0 °C (Predicted) | [2] |

| Purity | ≥ 97% (Typical) | [3] |

| IUPAC Name | This compound | [8] |

Synthetic Utility and Experimental Protocols

The primary synthetic utility of this compound stems from its capacity to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[9] The thiophene scaffold is a key component in numerous biologically active molecules.[10]

This protocol is a representative example for the Suzuki coupling of an aryl bromide, like this compound, with an arylboronic acid. Conditions should be optimized for specific substrates.

Objective: To synthesize a 3-aryl-thiophene-2-carbonitrile derivative.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(OAc)₂ (2-5 mol%)

-

Base, e.g., K₂CO₃ or K₃PO₄ (2-3 equivalents)

-

Solvent system, e.g., 1,4-Dioxane/Water or Toluene/Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., Ethyl acetate) and chromatography (e.g., Hexane/Ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and the base (e.g., K₃PO₄, 2.0 eq).[9][11]

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio). The mixture should be stirred to ensure homogeneity.[9][11]

-

Degassing: Seal the flask and further degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes or by using three freeze-pump-thaw cycles.[11]

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for the required duration (typically 12-24 hours).[11]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[11]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute it with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[11]

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product.[12]

Visualizations of Chemical Logic and Workflows

Diagrams created with Graphviz can effectively illustrate the synthetic potential and experimental processes relevant to this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. This compound , 97% , 18791-98-5 - CookeChem [cookechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 18791-98-5 [chemicalbook.com]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. This compound CAS#: 18791-98-5 [amp.chemicalbook.com]

- 8. This compound | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3-Bromothiophene-2-carbonitrile from 3-Bromothiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-bromothiophene-2-carbonitrile from 3-bromothiophene. This transformation, a cyanation reaction, is a critical step in the synthesis of various pharmaceutical and materials science intermediates. The following sections detail three common catalytic methods for this conversion: nickel-catalyzed, palladium-catalyzed, and copper-catalyzed (Rosenmund-von Braun) cyanation. A comparative summary of these methods is provided to aid in the selection of the most appropriate synthetic route based on factors such as yield, reaction conditions, and the toxicity of reagents.

Comparative Overview of Synthetic Methods

The selection of a synthetic method for the cyanation of 3-bromothiophene depends on several factors, including the desired yield, tolerance to functional groups, reaction time, temperature, and safety considerations, particularly concerning the cyanide source. The table below summarizes the key quantitative data for the nickel-catalyzed, palladium-catalyzed, and copper-catalyzed cyanation of 3-bromothiophene.

| Method | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nickel-Catalyzed | trans-chloro(2-naphthyl)bis(triphenylphosphine)nickel(II) | KCN | Ethanol/Benzene | Reflux | 1.5 | ~75 |

| Palladium-Catalyzed | Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | DMAc | 120 | 5 | High (General) |

| Copper-Catalyzed | CuCN | CuCN | DMF | 150 | 24 | Moderate-High |

Caption: Comparative data for the synthesis of this compound.

Experimental Protocols

The following are detailed protocols for the three primary methods of synthesizing this compound from 3-bromothiophene.

Method 1: Nickel-Catalyzed Cyanation

This method utilizes a specific nickel(II) complex to catalyze the cyanation of 3-bromothiophene with potassium cyanide. It offers a relatively fast reaction time.

Experimental Protocol

-